Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Description
Systematic Nomenclature and Structural Identification
This compound belongs to the thiazole class of heterocyclic compounds, specifically characterized by a five-membered ring containing both sulfur and nitrogen atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is identified as this compound, with the Chemical Abstracts Service registry number 1142201-62-4. Alternative nomenclature includes methyl 4-(methoxymethyl)-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate, reflecting the tautomeric nature of the mercapto group.
The molecular structure exhibits the formula C₇H₉NO₃S₂ with a molecular weight of 219.3 grams per mole. The compound features a thiazole core ring system substituted at position 2 with a mercapto group, position 4 with a methoxymethyl substituent, and position 5 with a carboxylate ester functionality. The thiazole ring demonstrates aromatic character due to significant pi-electron delocalization, as evidenced by nuclear magnetic resonance chemical shift patterns characteristic of aromatic systems. The calculated pi-electron density indicates position 5 as the primary site for electrophilic substitution reactions, while the hydrogen at position 2 shows susceptibility to deprotonation.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₃S₂ |
| Molecular Weight | 219.3 g/mol |
| Chemical Abstracts Service Number | 1142201-62-4 |
| European Community Number | Not assigned |
| Creation Date | 2009-04-14 |
| Last Modification | 2025-05-18 |
Historical Context in Heterocyclic Chemistry Research
The development of this compound emerged from the broader evolution of thiazole chemistry, which has been a cornerstone of heterocyclic research for several decades. The thiazole moiety has demonstrated exceptional versatility as a standalone entity contributing to pharmaceutical development, with the ring system consisting of sulfur and nitrogen atoms providing unique electronic properties. The historical significance of thiazole compounds in medicinal chemistry can be traced to their presence in natural products such as peptide alkaloids, metabolites, and cyclopeptides, which established their biological relevance.
The specific compound under investigation was first synthesized and documented in chemical databases in 2009, representing a relatively recent addition to the thiazole family. The synthesis of thiazole derivatives has historically relied on well-established methodologies, including the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis. These classical approaches have been modified and optimized over time to accommodate the specific functional groups present in this compound.
The mercapto-thiazole substructure has garnered particular attention in pharmaceutical research due to the biological activities exhibited by 2-mercaptobenzothiazole derivatives, which have been extensively studied for their antimicrobial, antifungal, and anticancer properties. This historical precedent provided the foundation for investigating the specific compound's therapeutic potential. The integration of methoxymethyl and carboxylate functionalities represents an advancement in thiazole chemistry, designed to enhance solubility, bioavailability, and target specificity.
Research into thiazole-5-carboxylic acid derivatives has revealed significant potential as enzyme inhibitors, particularly in the context of xanthine oxidase inhibition. This historical context established the framework for investigating this compound as a potential therapeutic agent. The compound's development reflects the broader trend in heterocyclic chemistry toward creating hybrid molecules that combine multiple pharmacophoric elements to achieve enhanced biological activity.
Significance in Medicinal and Material Science
This compound has demonstrated considerable significance across multiple scientific domains, particularly in medicinal chemistry and materials science applications. The compound's unique structural features contribute to its diverse biological activities, making it a valuable scaffold for drug development and a promising candidate for advanced material applications.
In medicinal chemistry, the compound exhibits notable antimicrobial properties against various pathogenic microorganisms. Research has demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.5 to 8.0 micrograms per milliliter depending on the specific pathogen. The antimicrobial mechanism involves interaction with bacterial cell wall synthesis and enzymatic processes, leveraging the electron-rich thiazole ring system to disrupt cellular functions.
| Biological Activity | Target Organism | Inhibitory Concentration |
|---|---|---|
| Antimicrobial | Staphylococcus aureus (methicillin-resistant) | 4-8 μg/mL |
| Antimicrobial | Mycobacterium abscessus | 4-8 μg/mL |
| Antimicrobial | Mycobacterium tuberculosis | 0.5-1.0 μg/mL |
| Anticancer | Triple-negative breast cancer cells | 0.126 μM (IC₅₀) |
| Anticancer | Michigan Cancer Foundation-7 cells | 17.02 μM (IC₅₀) |
The anticancer properties of this compound have been extensively characterized through in vitro studies. The compound demonstrates selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells, with half-maximal inhibitory concentration values indicating potent activity. The mechanism of action involves induction of apoptosis through mitochondrial pathways, as confirmed by caspase activity assays. This selectivity toward cancer cells while maintaining reduced toxicity to normal cells positions the compound as a promising lead for anticancer drug development.
In materials science, the compound's unique electronic properties, derived from the combination of electron-donating methoxymethyl groups and electron-withdrawing carboxylate functionality, make it suitable for applications in organic electronics. Thiazole-based materials have shown promise in the development of semiconducting polymers and organic photovoltaic devices. The aromatic character of the thiazole ring, coupled with its ability to participate in intermolecular interactions, contributes to favorable charge transport properties essential for electronic applications.
The compound also serves as a versatile synthetic intermediate for the preparation of more complex molecular architectures. The presence of multiple reactive sites, including the mercapto group, methoxymethyl substituent, and carboxylate ester, provides opportunities for further functionalization and derivatization. This synthetic versatility has been exploited in the development of molecular probes for biological imaging and targeted drug delivery systems. Recent research has demonstrated the successful synthesis of fluorescently labeled derivatives and trans-cyclooctene-tagged probes, which have been employed in cellular studies to confirm target engagement and elucidate mechanism of action.
The significance of this compound extends to its role in understanding structure-activity relationships within the thiazole family. Comparative studies with related compounds have revealed the importance of specific functional groups in determining biological activity. The mercapto group has been identified as essential for antimicrobial activity, while the methoxymethyl substituent contributes to enhanced solubility and cellular uptake. These insights have informed the rational design of new thiazole derivatives with improved therapeutic profiles.
Furthermore, the compound's environmental stability and synthetic accessibility make it an attractive candidate for large-scale production and commercial development. The synthetic route typically involves the condensation of appropriate thiazole precursors with methoxymethylating agents under controlled conditions, allowing for efficient preparation in good yields. This practical aspect, combined with its demonstrated biological activities, positions this compound as a significant contributor to both academic research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-(methoxymethyl)-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-10-3-4-5(6(9)11-2)13-7(12)8-4/h3H2,1-2H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDNWNDXSLDBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=S)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with methoxy methylating agents. One common method includes the condensation of 2-mercapto-1,3-thiazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiazolidine derivatives.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various alkyl or aryl thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a versatile compound with applications spanning medicinal chemistry, agrochemicals, and material science.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, showing potential antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that this compound exhibits notable antimicrobial activity and has been tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives have shown promising results:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Methyl derivative | Staphylococcus aureus (MRSA) | 4–8 |
| Methyl derivative | Mycobacterium abscessus | 4–8 |
| Methyl derivative | Mycobacterium tuberculosis | 0.5–1.0 |
These findings highlight the potential of this compound in developing new antimicrobial agents, especially against resistant strains.
Agrochemicals: The compound is being explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its role in the synthesis of advanced materials, such as conductive polymers and sensors.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Reagents such as hydrogen peroxide or potassium permanganate are commonly used. Major products formed include disulfides and sulfonic acids.
- Reduction: The compound can be reduced to yield thiazolidine derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
- Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base. Various alkyl or aryl thiazole derivatives are formed.
Mechanism of Action
The mechanism of action of Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron-donating and accepting reactions, which can modulate biochemical pathways and enzyme activities. The compound may activate or inhibit specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs are primarily differentiated by substituent type and position on the thiazole ring. Key analogs and their properties are summarized below:
Key Observations :
- Methoxymethyl vs.
- Mercapto vs. Amino/Methyl: The -SH group enhances nucleophilicity, enabling disulfide bond formation or metal chelation, unlike amino or methyl substituents .
- Ester vs. Carboxylic Acid : The methyl ester improves membrane permeability compared to carboxylic acid analogs (e.g., 4-Ethyl-2-methylthiazole-5-carboxylic acid) .
Physicochemical Properties
- Solubility : The methoxymethyl group enhances water solubility compared to methyl or ethyl analogs, while the thiol group may reduce solubility in acidic conditions due to protonation .
- Stability : The thiol group increases susceptibility to oxidation, necessitating storage under inert conditions, unlike analogs with stable alkyl/aryl groups .
Biological Activity
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound with significant biological activity attributed to its unique structural features. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
This compound has the molecular formula C₇H₉NO₃S₂ and a molecular weight of 219.28 g/mol. The presence of both thiol (mercapto) and methoxymethyl groups contributes to its diverse reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₃S₂ |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 1142201-62-4 |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives have shown promising results:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Methyl derivative | Staphylococcus aureus (MRSA) | 4–8 |
| Methyl derivative | Mycobacterium abscessus | 4–8 |
| Methyl derivative | Mycobacterium tuberculosis | 0.5–1.0 |
These findings highlight the potential of this compound in developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The half-maximal inhibitory concentration (IC50) values for selected derivatives indicate strong activity:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Methyl derivative | MDA-MB-231 (TNBC) | 0.126 |
| Methyl derivative | MCF-7 | 17.02 |
The compound exhibited selectivity towards cancer cells while showing reduced toxicity to normal cells, indicating its potential as a therapeutic agent .
The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The thiazole ring facilitates electron transfer processes, allowing the compound to modulate various biochemical pathways. It may activate or inhibit specific receptors involved in cell signaling, leading to its observed antimicrobial and anticancer effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of thiazole derivatives against resistant bacterial strains, this compound was found to significantly inhibit growth in both laboratory and clinical isolates of MRSA. The study highlighted its potential as a lead compound for further development into a novel antibiotic .
Case Study 2: Cancer Treatment Potential
A preclinical evaluation demonstrated that treatment with the methyl derivative resulted in decreased tumor size in xenograft models of TNBC. The compound's ability to induce apoptosis via mitochondrial pathways was confirmed through caspase activity assays, suggesting a viable therapeutic strategy for aggressive breast cancers .
Q & A
Q. What are the key steps and challenges in synthesizing methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives or condensation of mercaptoacetic acid intermediates. A critical step is introducing the methoxymethyl group at the 4-position, which may require protecting-group strategies to avoid side reactions. For example, in analogous thiazole syntheses, reactions with amines or alkoxides under controlled pH and temperature are employed to form stable intermediates . Challenges include low yields due to steric hindrance from the methoxymethyl group and competing thiol oxidation. Purification via column chromatography or recrystallization is often necessary to isolate the product .
Q. Which instrumental methods are most reliable for confirming the structure of this compound?
A combination of ¹H/¹³C NMR spectroscopy , LC-MS , and elemental analysis is essential. For NMR, key signals include:
- A singlet for the methoxy group (~δ 3.3–3.5 ppm in ¹H NMR).
- Resonances for the thiazole ring protons (δ 6.5–8.0 ppm). LC-MS confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks), while elemental analysis validates C/H/N/S ratios. X-ray crystallography (e.g., using SHELX programs) resolves ambiguities in stereochemistry or substituent positioning .
Q. How can researchers optimize reaction conditions to improve yield?
Systematic parameter screening is recommended:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for methoxymethylation.
- Catalysts : Base catalysts like K₂CO₃ or Et₃N improve reaction kinetics.
- Temperature : Moderate heating (60–80°C) balances reactivity and side-product suppression. For example, in similar thiazole syntheses, yields increased from 45% to 72% by switching from ethanol to DMF and adding catalytic KI .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., with AutoDock Vina) assess potential interactions with biological targets, such as enzymes involved in microbial pathways. For instance, docking analyses of similar thiazoles revealed strong binding to E. coli dihydrofolate reductase, correlating with observed antimicrobial activity .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Variable Temperature (VT) NMR : Distinguishes dynamic effects (e.g., rotational barriers) from static structural features.
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity.
- Isotopic labeling : Replacing sulfur with ³³S can clarify ambiguous peaks in mass spectra. For example, in a study of a related thiazole derivative, VT-NMR resolved overlapping signals attributed to hindered rotation of the methoxymethyl group .
Q. How should researchers design assays to evaluate the compound’s bioactivity (e.g., antimicrobial or antioxidant effects)?
- Antimicrobial assays : Follow CLSI guidelines using broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) .
- Antioxidant assays : Use DPPH radical scavenging or FRAP assays, with ascorbic acid as a reference.
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. What are the implications of crystallographic data for understanding this compound’s solid-state behavior?
Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking, hydrogen bonds) that influence solubility and stability. For example, in ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, intramolecular C–H···O interactions stabilized the crystal lattice, correlating with low hygroscopicity .
Methodological Considerations
Q. How to validate purity for pharmacological studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is standard.
- Thermogravimetric Analysis (TGA) : Confirms absence of solvates or hydrates.
- Karl Fischer Titration : Quantifies residual moisture, critical for stability studies .
Q. What strategies mitigate thiol oxidation during storage?
- Store under inert gas (N₂/Ar) at –20°C.
- Add stabilizers (e.g., 1% BHT) to ethanol stock solutions.
- Avoid exposure to transition metals (e.g., Fe³⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
